molecular formula C23H28FN3O6S B2628250 N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide CAS No. 872987-18-3

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2628250
CAS No.: 872987-18-3
M. Wt: 493.55
InChI Key: XQKPFFYVWZUHQI-UHFFFAOYSA-N
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Description

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide is a complex organic compound that features a combination of fluorinated aromatic rings, oxazinan, and ethanediamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include sulfoxides and sulfides.

    Substitution: Products include nitro and halogenated derivatives.

Scientific Research Applications

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide has several applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to interact with active sites, inhibiting enzyme activity or modulating receptor function. The fluorinated aromatic ring enhances binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O6S/c1-16-14-18(24)8-9-20(16)34(30,31)27-12-5-13-33-21(27)15-26-23(29)22(28)25-11-10-17-6-3-4-7-19(17)32-2/h3-4,6-9,14,21H,5,10-13,15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKPFFYVWZUHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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